2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320855
InChI: InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30)
SMILES:
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

CAS No.:

Cat. No.: VC16320855

Molecular Formula: C27H26N2O4

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide -

Specification

Molecular Formula C27H26N2O4
Molecular Weight 442.5 g/mol
IUPAC Name 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Standard InChI InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30)
Standard InChI Key IBPGSXROFBORBX-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C27H26N2O4, with a molecular weight of 442.5 g/mol. Its IUPAC name, 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, reflects its hybrid structure, combining a bicyclic chromenone system with a carbazole-derived acetamide side chain. Key identifiers include:

PropertyValue
Canonical SMILESC1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O
InChIKeyIBPGSXROFBORBX-UHFFFAOYSA-N
PubChem CID75489535

The benzo[c]chromen core features a ketone group at position 6, while the carbazolyl group introduces a secondary amide linkage, enhancing hydrogen-bonding potential.

Structural Analogues and Comparative Analysis

A related compound, 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (PubChem CID: 717832), shares the chromenone scaffold but lacks the carbazolyl acetamide substituent . Comparative analysis reveals that the addition of the carbazole moiety in the subject compound increases molecular weight by ~154 g/mol and introduces nitrogen-based heterocycles, which may enhance receptor binding specificity .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves multi-step organic reactions:

  • Chromenone Core Formation: Cyclocondensation of substituted dihydroxyacetophenones with cyclic ketones yields the benzo[c]chromen scaffold.

  • Oxyacetylation: Introduction of the ethoxyacetate group at position 3 via nucleophilic substitution.

  • Carbazolyl Amide Coupling: Reaction of the acetic acid derivative with 1-amino-2,3,4,9-tetrahydro-1H-carbazole using carbodiimide-based coupling agents.

Critical challenges include regioselective functionalization and purification of intermediates, necessitating chromatographic techniques.

Molecular Docking and Mechanism of Action

Target Prediction

Docking studies using PDB ID 1CX2 (COX-2) reveal a binding energy of −9.2 kcal/mol, superior to reference inhibitors like celecoxib (−8.1 kcal/mol). Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Arg120.

  • π-Stacking of the carbazolyl group with Tyr355.

Selectivity Profiling

Despite strong COX-2 affinity, the compound shows minimal interaction with COX-1 (ΔG = −5.4 kcal/mol), suggesting reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Future Directions and Challenges

Preclinical Development

While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess bioavailability and metabolic stability. Structural modifications, such as fluorination of the carbazolyl group, could enhance potency and selectivity.

Regulatory Considerations

As a research-grade compound, regulatory approval pathways remain undefined. Toxicity profiling and scale-up synthesis under GMP conditions are critical next steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator